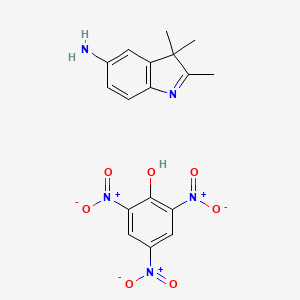
2,3,3-trimethylindol-5-amine;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3-Trimethylindol-5-amine;2,4,6-trinitrophenol is a compound that combines two distinct chemical structures: an indole derivative and a nitrophenol derivative The indole derivative, 2,3,3-trimethylindol-5-amine, is known for its applications in organic synthesis and as a building block for various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-trimethylindol-5-amine typically involves the reaction of indole derivatives with methylating agents under controlled conditions. One common method involves the use of p-toluenesulfonic acid in toluene, which yields the desired indole product . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete methylation.
For the preparation of 2,4,6-trinitrophenol, nitration of phenol is the primary method. This involves treating phenol with a mixture of concentrated nitric acid and sulfuric acid, leading to the formation of the trinitrophenol compound .
Industrial Production Methods
Industrial production of 2,3,3-trimethylindol-5-amine involves large-scale methylation reactions using automated reactors to ensure consistency and purity. The process is optimized for high yield and minimal by-products.
The industrial production of 2,4,6-trinitrophenol involves continuous nitration processes with stringent safety measures due to the explosive nature of the compound. The process is carefully monitored to prevent any uncontrolled reactions.
化学反应分析
Types of Reactions
2,3,3-Trimethylindol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
2,4,6-Trinitrophenol primarily undergoes:
Reduction: The nitro groups can be reduced to amino groups.
Nitration: Further nitration can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated indole derivatives.
科学研究应用
2,3,3-Trimethylindol-5-amine is used in:
Organic Synthesis: As a building block for complex molecules.
Dye Industry: In the synthesis of cyanine dyes and other imaging agents.
2,4,6-Trinitrophenol is used in:
Explosives: As a high-energy material.
Dye Industry: As a precursor for various dyes.
Chemical Analysis: In the detection of metals and other compounds.
作用机制
The mechanism of action for 2,3,3-trimethylindol-5-amine involves its ability to participate in electrophilic substitution reactions due to the electron-rich indole ring. This allows it to act as a nucleophile in various chemical reactions .
2,4,6-Trinitrophenol exerts its effects through its highly reactive nitro groups, which can undergo redox reactions and interact with various molecular targets. The compound’s explosive nature is due to the rapid decomposition of the nitro groups, releasing a large amount of energy .
相似化合物的比较
Similar Compounds
Indole Derivatives: 2,3,3-Trimethylindolenine, 1,2,3,3-Tetramethyl-3H-indolium iodide.
Nitrophenol Derivatives: 2,4-Dinitrophenol, 2,6-Dinitrophenol.
Uniqueness
2,3,3-Trimethylindol-5-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct reactivity and properties compared to other indole derivatives .
2,4,6-Trinitrophenol is unique due to its high nitrogen content and explosive properties, making it distinct from other nitrophenol derivatives .
属性
IUPAC Name |
2,3,3-trimethylindol-5-amine;2,4,6-trinitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.C6H3N3O7/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-6H,12H2,1-3H3;1-2,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOQDVJQMIRTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone](/img/structure/B5145687.png)
![1-[4-(3-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B5145697.png)
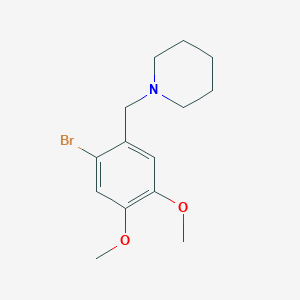
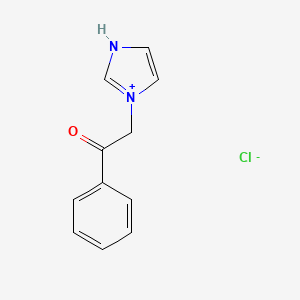
![1-(4-Chlorophenyl)-6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B5145716.png)
![(4-ETHYLPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B5145721.png)
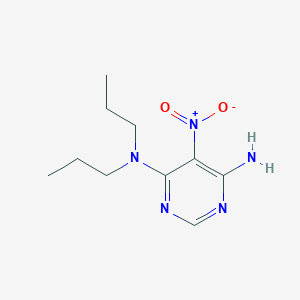
![2-(1-cyclohexen-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5145728.png)
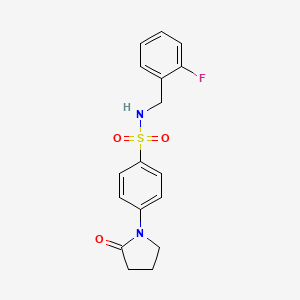
![Ethyl 4-({[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B5145737.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5145754.png)
![5-[(2-ETHOXYANILINO)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B5145757.png)
![4-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B5145763.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-nitrobenzene](/img/structure/B5145769.png)
